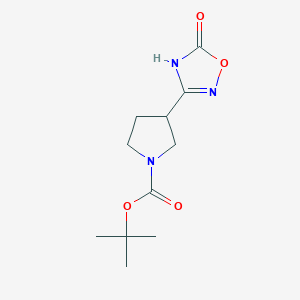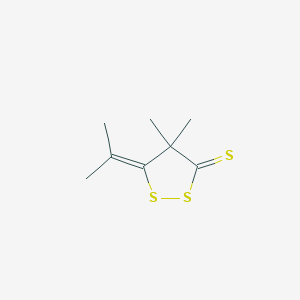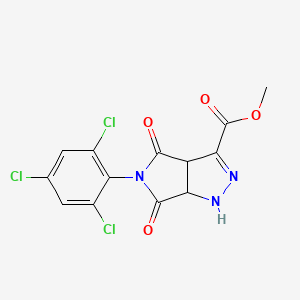
C13H8Cl3N3O4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its complex structure, which includes multiple nitro groups and chlorine atoms. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,6-dinitro-N-(2,4,6-trichlorophenyl)aniline typically involves the nitration of aniline derivatives followed by chlorination. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid for nitration. Chlorination is usually carried out using chlorine gas or other chlorinating agents under specific conditions to ensure the selective substitution of hydrogen atoms with chlorine.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and chlorination processes. The raw materials are subjected to rigorous purification steps to ensure high yield and purity. The production process is designed to be efficient and cost-effective, with careful control of reaction parameters to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-4,6-dinitro-N-(2,4,6-trichlorophenyl)aniline: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of diamino derivatives, while oxidation can produce various oxidized forms of the compound.
Applications De Recherche Scientifique
2-methyl-4,6-dinitro-N-(2,4,6-trichlorophenyl)aniline: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-methyl-4,6-dinitro-N-(2,4,6-trichlorophenyl)aniline exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, while the chlorine atoms can engage in halogen bonding with biological molecules. These interactions can affect cellular pathways and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-trichloroaniline: Similar in structure but lacks the nitro groups.
2-methyl-4,6-dinitroaniline: Similar but without the trichlorophenyl group.
2,4-dinitroaniline: Lacks the methyl and trichlorophenyl groups.
Uniqueness
2-methyl-4,6-dinitro-N-(2,4,6-trichlorophenyl)aniline: is unique due to the presence of both nitro and trichlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H8Cl3N3O4 |
|---|---|
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
methyl 4,6-dioxo-5-(2,4,6-trichlorophenyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H8Cl3N3O4/c1-23-13(22)9-7-8(17-18-9)12(21)19(11(7)20)10-5(15)2-4(14)3-6(10)16/h2-3,7-8,17H,1H3 |
Clé InChI |
YMTZFPCARJXLBU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NNC2C1C(=O)N(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


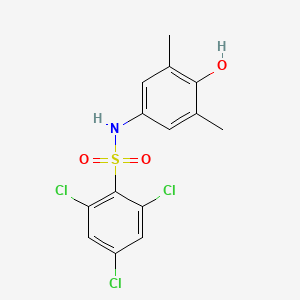
![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine](/img/structure/B12626385.png)
![3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12626390.png)

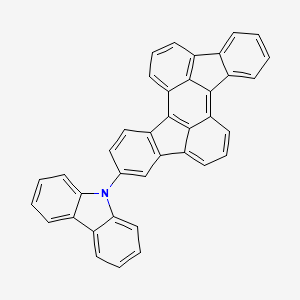
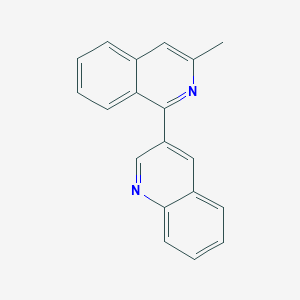
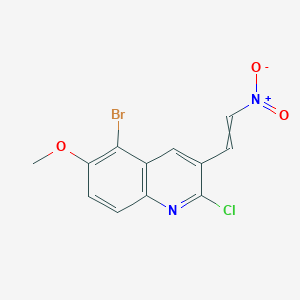
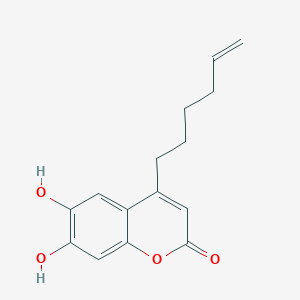
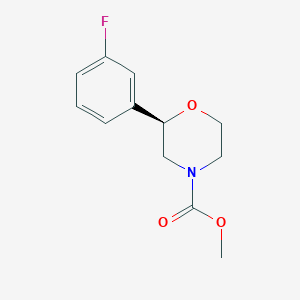
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide](/img/structure/B12626448.png)
![4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12626451.png)
![2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine](/img/structure/B12626458.png)
